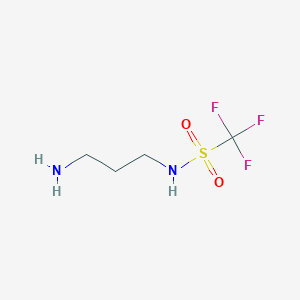
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a trifluoromethanesulfonamide group attached to a 3-aminopropyl chain, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 3-aminopropylamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethanesulfonamide group can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can lead to the formation of various alkylated products .
Aplicaciones Científicas De Investigación
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the amino group can participate in various biochemical reactions, modulating the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: This compound is frequently used in the functionalization of surfaces and has applications in materials science.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Similar to N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide, this compound is used in surface modification and as a reagent in chemical synthesis.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C4H9F3N2O2S |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C4H9F3N2O2S/c5-4(6,7)12(10,11)9-3-1-2-8/h9H,1-3,8H2 |
Clave InChI |
PNBBSRDSVUARAK-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CNS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


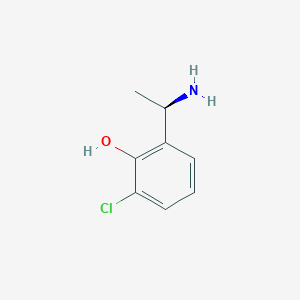
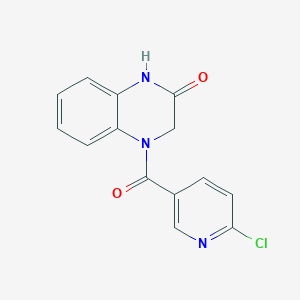
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
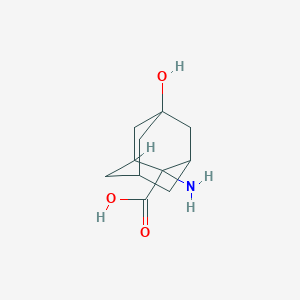
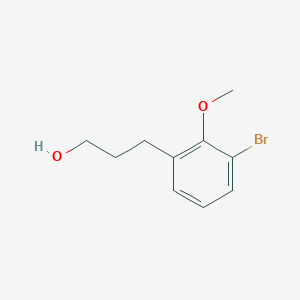
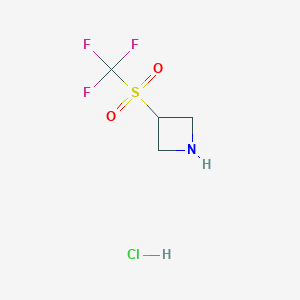
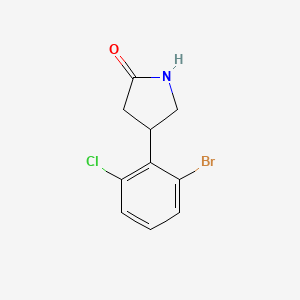
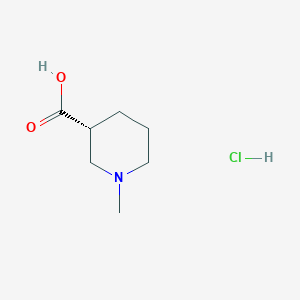
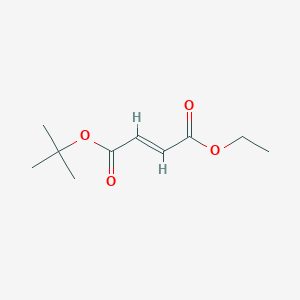

![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)
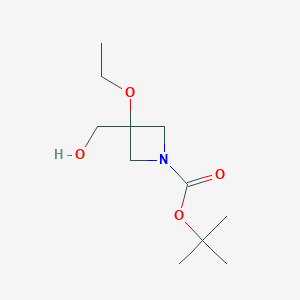
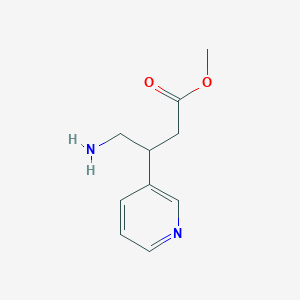
![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
